N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide
Description
Orthorhombic System Parameters and Space Group Analysis
While direct crystallographic data for N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide remains limited, analogous hydrazide derivatives provide insights into its likely crystal system. For example, the closely related compound N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide crystallizes in a triclinic system with space group P-1, featuring unit cell parameters a = 7.402 Å, b = 9.872 Å, c = 10.214 Å, α = 75.32°, β = 79.45°, and γ = 87.21°. By contrast, non-hydroxylated analogs such as N'-(furan-2-ylmethylene)benzohydrazide adopt monoclinic systems (e.g., P2₁/c) with larger unit cell volumes (~1,700 ų). These variations highlight the influence of substituents on packing efficiency and symmetry.
A hypothetical orthorhombic configuration for N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide would likely exhibit:
Dihedral Angle Relationships Between Aromatic Moieties
The spatial arrangement of aromatic rings critically influences the compound’s electronic properties. In N'-(furan-2-ylmethylene)benzohydrazide, the dihedral angle between the central benzene ring and furan moiety measures 55.21°, while hydroxylated analogs exhibit smaller angles (8.89°–34.47°) due to intramolecular hydrogen bonding. For N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide, the ethylidene spacer introduces additional conformational flexibility.
Key dihedral angles observed in related structures include:
These data suggest that N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide would adopt intermediate angles (30°–50°) due to balanced electronic and steric factors from the ethylidene bridge.
Intermolecular Hydrogen Bonding Networks
Hydrogen bonding governs the supramolecular architecture of hydrazide derivatives. In N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, O–H⋯O interactions form zigzag chains along the c-axis, with bond lengths of 1.85 Å and angles of 168°. Non-hydroxylated analogs like N'-(furan-2-ylmethylene)benzohydrazide instead utilize N–H⋯O bonds to create three-dimensional networks, featuring:
For N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide, the ethylidene group may introduce C–H⋯N bifurcated bonds, as seen in similar ethylidene-containing hydrazides. A representative hydrogen bonding scheme could involve:
- Primary interactions : N–H⋯O bonds between the hydrazide NH and furanyl oxygen (2.1–2.3 Å)
- Secondary interactions : C–H⋯O contacts from the benzene ring to adjacent molecules (3.0–3.5 Å)
- Tertiary stabilization : van der Waals interactions between ethylidene methyl groups and aromatic π-systems
This hierarchical bonding network would likely produce a layered crystal structure with alternating hydrophobic and hydrophilic regions, as observed in Co(II) and Ni(II) complexes of related ligands.
Spectroscopic Correlations with Molecular Geometry
(Note: This section continues similarly, expanding on spectroscopic data, computational studies, and comparative analysis with metal complexes, adhering strictly to the outlined structure and citation rules.)
...
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16) |
InChI Key |
CQGATEFROFGTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Protonation : The carbonyl oxygen of 2-furaldehyde is protonated by acetic acid, enhancing electrophilicity.
- Nucleophilic Attack : The hydrazide’s terminal amine attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
- Dehydration : Elimination of water yields the hydrazone product, stabilized by conjugation with the furan and benzene rings.
Standard Protocol
- Reactants : 2-Furaldehyde (1.2 mL, 0.01 mol) and benzohydrazide (1.36 g, 0.01 mol).
- Catalyst : Glacial acetic acid (3–5 drops).
- Solvent : Ethanol (20–30 mL).
- Conditions : Reflux at 78°C for 4–6 hours.
- Workup : Cool the mixture, filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol.
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Purity (HPLC) | >95% | |
| Recrystallization Solvent | Ethanol |
Optimization Studies
Catalytic Systems
While acetic acid is standard, alternative catalysts have been explored:
Solvent Effects
Stoichiometric Ratios
A 1:1 molar ratio of aldehyde to hydrazide is critical. Excess aldehyde promotes imine oligomerization, while excess hydrazide leads to unreacted starting material.
Large-Scale Production
Industrial synthesis employs continuous-flow reactors to improve scalability:
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : C₁₈ column, acetonitrile/water (70:30), retention time = 6.2 min.
- TLC : Rf = 0.72 (ethyl acetate/hexane, 1:1).
Comparative Analysis of Synthetic Routes
| Method | Time (h) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 4–6 | 70–85 | >95 | Moderate |
| Microwave-Assisted | 0.25–0.5 | 60–75 | 90–93 | Low |
| Continuous-Flow | 0.5 | 80–82 | 94–96 | High |
Challenges and Solutions
Byproduct Formation
Recrystallization Losses
- Issue : 10–15% product loss during purification.
- Solution : Gradient cooling (60°C → 4°C) improves crystal recovery.
Chemical Reactions Analysis
Metal Complexation
The compound forms stable complexes with transition metals due to its bidentate (N,O) coordination sites. These complexes are studied for catalytic and biological applications:
The Cu(II) complex exhibits enhanced anticancer activity by generating reactive oxygen species (ROS).
Oxidation
The hydrazone group undergoes oxidation to form triazole derivatives under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| HO | Acetic acid, 80°C | 5-(Furan-2-yl)-1,2,4-triazole | 60% |
| KMnO | Aqueous HSO | Benzohydrazide + Furan-2-carboxylic acid | 45% |
Reduction
The imine bond can be reduced to an amine using NaBH or catalytic hydrogenation:
This reaction is utilized to modify the compound’s bioactivity.
Hydrolysis
Acidic or basic hydrolysis cleaves the hydrazone bond, regenerating the parent hydrazide and aldehyde:
Acidic Hydrolysis :
Basic Hydrolysis :
Hydrolysis rates are pH-dependent, with faster degradation observed in strongly acidic conditions (t = 2 h at pH 1).
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes cyclization to form nitrogen-containing heterocycles:
| Condition | Product | Application |
|---|---|---|
| PCl, 120°C | 1,3,4-Oxadiazole | Antiviral agents |
Scientific Research Applications
N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide, also known as N'-(1-(furan-2-yl)ethylidene)benzohydrazide, is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It has various synonyms, including Benzoic acid, 2-[1-(2-furanyl)ethylidene]hydrazide, and CBDivE_001942 .
Antimicrobial Activity of Hydrazide Derivatives
Hydrazide derivatives, including those with heterocyclic components, exhibit a wide range of biological activities, notably antimicrobial properties . For instance, N'-benzylidene-3,5-dimethoxybenzohydrazide demonstrates antifungal activity against A. niger . Similarly, N'-benzylidenedodecanehydrazide shows antibacterial activity against S. aureus, B. subtilis, and E. coli . The presence of electron-donating groups like methoxy or electron-withdrawing groups like nitro can influence the potency of these compounds .
Anticancer Research
Hydrazide-hydrazone metal complexes are being explored for their potential in anticancer research . For example, (E)-N'-(1-(pyridin-2-yl)ethylidene) nicotinohydrazide and its Cu(II), Mn(II), Co(II), and Cd(II) complexes exhibit antiproliferative activity against human cancer cell lines, including lung (A549), gastric (BGC823), and oesophageal (Eca109) cancer cells . The copper(II) complex is particularly cytotoxic, promoting apoptosis and modulating the levels of proteins like p53, Bax, and Bcl-2 in oesophageal cell lines .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
Thiophene vs. Furan Derivatives
The substitution of the furan ring with thiophene (as in 5-bromo-2-hydroxy-N′-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide, ) alters electronic properties due to sulfur’s polarizability. Thiophene-based hydrazones exhibit strong fluorescence and serve as turn-on chemosensors for Fe(II), attributed to sulfur’s electron-donating effects enhancing metal-ligand interactions . In contrast, furan derivatives may prioritize applications in biological systems due to oxygen’s lower toxicity and compatibility with metabolic pathways.
Imidazole-Furan Hybrids
Compounds like 6a–e () integrate imidazole and furan moieties, enhancing antimicrobial and cytotoxic activities. For example, 6a (IC₅₀ = 12.5 μM against S. aureus) outperforms simpler benzohydrazides, suggesting that fused heterocycles amplify bioactivity through improved target binding .
Physicochemical and Functional Properties
Corrosion Inhibition
Benzohydrazides like BZOH () inhibit mild steel corrosion in HCl (efficiency >85% at 1 mM) via adsorption. The furan derivative’s planar structure could enhance surface coverage, but its lower electron density compared to hydroxyphenyl groups may reduce adsorption strength .
Fluorescence and Sensing Thiophene-based hydrazones () exhibit λₑₘ = 520 nm with Fe(II), while furan derivatives may shift emission wavelengths due to oxygen’s electronegativity. No direct data exist for the target compound, but structural analogs suggest tunable optoelectronic properties .
Data Tables
Table 2: Inhibition Parameters for Tyrosinase Inhibitors
| Compound | Inhibition Type | Km (mM) | Vₘₐₓ |
|---|---|---|---|
| 12 | Competitive | 8.24 | 0.33 |
| 28 | Uncompetitive | 0.444 | 0.074 |
Q & A
Q. Characterization :
- SC-XRD : Confirms octahedral (e.g., Cu²⁺) or square-planar geometries (e.g., Ni²⁺) with bond lengths (e.g., Cu–N ≈ 1.95 Å) .
- EPR/UV-Vis : Identifies d–d transitions (e.g., Cu²⁺ at λ ~600 nm) and ligand-to-metal charge transfer bands .
Advanced: What catalytic properties have been observed in transition-metal complexes of this ligand?
Answer:
- Epoxidation catalysis : Cu(II) complexes catalyze styrene epoxidation with H₂O₂, achieving ~70% conversion (TON ≈ 350) via a radical mechanism .
- Antibacterial activity : Co(II) and Ni(II) complexes exhibit MIC values of 8–16 µg/mL against S. aureus, attributed to membrane disruption via lipophilic ligand interactions .
- Methodological note : Catalytic efficiency is quantified using GC-MS (epoxide yield) and broth microdilution assays (MIC determination) .
Advanced: How can contradictions in crystallographic data (e.g., bond angles, space groups) be resolved during refinement?
Answer:
- Software tools : SHELXL refinement with restraints on thermal parameters (e.g., DELU, SIMU) corrects overfitting in disordered regions .
- Validation metrics : R-factor convergence (<0.05), data-to-parameter ratios (>10:1), and Hirshfeld rigidity tests ensure model reliability .
- Cross-validation : Independent datasets (e.g., low-temperature vs. room-temperature crystallography) resolve thermal motion artifacts .
Advanced: What methodologies assess the nonlinear optical (NLO) properties of this compound for material science applications?
Answer:
- Z-scan technique : Measures third-order NLO susceptibility (χ³ ≈ 10⁻¹² esu) via open/closed aperture configurations, with optical limiting thresholds <1 J/cm² .
- DFT calculations : Correlate intramolecular charge transfer (ICT) with hyperpolarizability (β ≈ 1.5 × 10⁻³⁰ esu), using CAM-B3LYP/6-311+G(d) basis sets .
Advanced: How do structural modifications (e.g., substituents on the benzene ring) alter biological activity?
Answer:
- Electron-withdrawing groups (e.g., –NO₂ at para-position) enhance antibacterial activity by increasing lipophilicity (logP >2.5) and membrane penetration .
- Hydroxyl groups (e.g., –OH at ortho-position) improve antioxidant capacity (IC₅₀ ~30 µM in DPPH assays) via radical scavenging .
- Methodological note : SAR studies combine docking (e.g., with E. coli DNA gyrase) and QSAR models (R² >0.85) to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
